molecular formula C10H14BrNO2S B155804 N-Butyl 4-bromobenzenesulfonamide CAS No. 1984-28-7

N-Butyl 4-bromobenzenesulfonamide

Cat. No. B155804
CAS RN: 1984-28-7
M. Wt: 292.19 g/mol
InChI Key: OCBNPAKWHULHRB-UHFFFAOYSA-N
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Description

N-Butyl 4-bromobenzenesulfonamide is a chemical compound that is structurally related to various benzenesulfonamide derivatives. These compounds are known for their diverse applications, including their use as plasticizers and their potential for exhibiting biological activities such as enzyme inhibition. Although the provided papers do not directly discuss N-Butyl 4-bromobenzenesulfonamide, they provide insights into similar compounds that can help infer the properties and reactivity of N-Butyl 4-bromobenzenesulfonamide.

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the reaction of a sulfonyl chloride with an amine. For example, the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide was achieved by treating 4-methylbenzenesulfonyl chloride with a primary amine followed by benzylation of the sulfonamide . Similarly, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized by reacting 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline to form an intermediate, which was then reacted with different electrophiles . These methods could potentially be adapted for the synthesis of N-Butyl 4-bromobenzenesulfonamide.

Molecular Structure Analysis

The molecular structure and conformation of sulfonamide compounds have been characterized using various spectroscopic techniques and crystallographic analysis. For instance, the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide was determined by single-crystal X-ray diffraction, revealing an orthorhombic space group and specific cell parameters . Additionally, the molecular geometry and vibrational wavenumbers of related compounds have been studied using experimental techniques like FT-IR, Raman, and NMR, as well as computational methods such as density functional theory (DFT) . These studies provide a foundation for understanding the molecular structure of N-Butyl 4-bromobenzenesulfonamide.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions. For example, N, N-Dibromobenzenesulfonamide (DBBS) was shown to add to asymmetric alkenes and α, β-unsaturated carboxylic acid esters following Markownikoff's rule, indicating the reactivity of the sulfonamide group in electrophilic addition reactions . This suggests that N-Butyl 4-bromobenzenesulfonamide may also undergo similar addition reactions with olefins.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be inferred from related compounds. For instance, the thermal properties of bis-(N-4-methylbenzenesulfonyl, N-n-butyl)-1,3-butadiyne-1,4-diamide were investigated using TGA and DSC techniques, indicating the compound's stability and polymerization behavior upon heating . Additionally, the optical and electrochemical properties, such as HOMO/LUMO energy levels, were determined using UV-fluorescence spectroscopy and cyclic voltammetry . These techniques could be applied to N-Butyl 4-bromobenzenesulfonamide to determine its thermal stability, optical properties, and electrochemical behavior.

Scientific Research Applications

1. Catalyst in Organic Synthesis

N-Butyl 4-bromobenzenesulfonamide has been utilized in organic synthesis. For instance, a study by Harikumar and Rajendran (2014) demonstrated its use in the preparation of 1-butoxy-4-nitrobenzene through a multi-site phase-transfer catalysis under ultrasonic conditions. This process significantly enhances reaction efficiency compared to traditional methods (Harikumar & Rajendran, 2014).

2. Synthesis of Benzosultams

N-Butyl 4-bromobenzenesulfonamide plays a role in the synthesis of 4-substituted benzosultams, as reported by Feuillastre, Pelotier, and Piva (2013). They successfully functionalized N-alkyl-N-allyl-2-bromobenzenesulfonamides via E-cross-metathesis, followed by radical cyclization, leading to moderate-to-good yields of benzosultams (Feuillastre, Pelotier, & Piva, 2013).

3. Development of Pharmaceutical Intermediates

The compound has been used in the development of pharmaceutical intermediates. For example, Anbarasan, Neumann, and Beller (2011) utilized N-Cyano-N-phenyl-p-methylbenzenesulfonamide, derived from a similar compound, for the synthesis of benzonitriles from aryl bromides. This method proves efficient in creating complex pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).

4. Sensor Development

In another application, Sheikh et al. (2016) synthesized bis-sulfonamides, including a derivative of N-Butyl 4-bromobenzenesulfonamide, for use as heavy metal sensors. They demonstrated the high sensitivity and selectivity of these sensors for detecting Co2+ ions, showcasing the compound's potential in environmental monitoring (Sheikh et al., 2016).

5. Investigation of Molecular Structures

Karabacak, Cinar, Çoruh, and Kurt (2009) conducted a theoretical investigation of the molecular structure, infrared, Raman, and NMR spectra of para-halogen benzenesulfonamides, including 4-bromobenzenesulfonamide. This study aids in understanding the structural properties and potential applications of these compounds in various fields (Karabacak, Cinar, Çoruh, & Kurt, 2009).

Safety And Hazards

Ingestion or inhalation of N-Butyl 4-bromobenzenesulfonamide may cause central nervous system depression, with symptoms of headache, dizziness, lack of coordination, numbness, and/or confusion . Prolonged or repeated exposure may cause liver damage . It is stable under normal conditions of use but should be kept away from strong oxidizing agents and strong acids .

properties

IUPAC Name

4-bromo-N-butylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-2-3-8-12-15(13,14)10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBNPAKWHULHRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173582
Record name Benzenesulfonamide, p-bromo-N-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Butyl 4-bromobenzenesulfonamide

CAS RN

1984-28-7
Record name Benzenesulfonamide, p-bromo-N-butyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, p-bromo-N-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SY Chow, MY Stevens, LR Odell - The Journal of organic …, 2016 - ACS Publications
An efficient synthesis of sulfonyl carbamates and sulfonyl ureas from sulfonyl azides employing a palladium-catalyzed carbonylation protocol has been developed. Using a two-chamber …
Number of citations: 40 pubs.acs.org
JE Banning, J Gentillon, PG Ryabchuk… - The Journal of …, 2013 - ACS Publications
A highly chemo- and diastereoselective protocol toward amino-substituted donor–acceptor cyclopropanes via the formal nucleophilic displacement in bromocyclopropanes is described. …
Number of citations: 38 pubs.acs.org

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